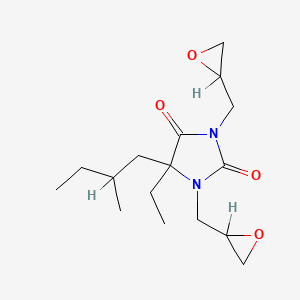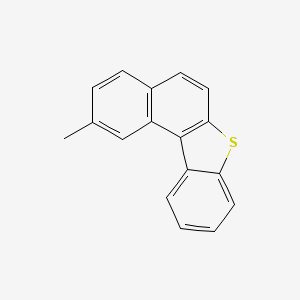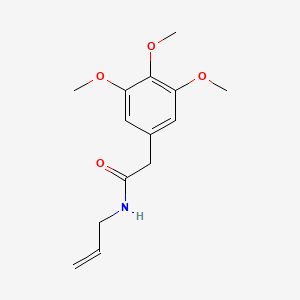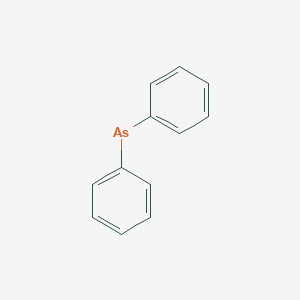
2-(5-hydroxyhexanoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-hydroxyhexanoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic ring structure with hydroxyl and carboxyl functional groups. Hydroxybenzoic acids are widely studied for their biochemical and antioxidant properties, making them significant in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxyhexanoyl)benzoic acid typically involves the hydroxylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid reacts with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of hydroxybenzoic acids often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process includes steps such as esterification, hydrolysis, and purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-hydroxyhexanoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
2-(5-hydroxyhexanoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-(5-hydroxyhexanoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit oxidative stress by scavenging free radicals, thereby protecting cells from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(5-hydroxyhexanoyl)benzoic acid stands out due to its unique combination of a long hydrocarbon chain and aromatic ring, which imparts distinct physicochemical properties. This structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(5-hydroxyhexanoyl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-4-8-12(15)10-6-2-3-7-11(10)13(16)17/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,16,17) |
Clé InChI |
YELHRTQXAKILGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)C1=CC=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
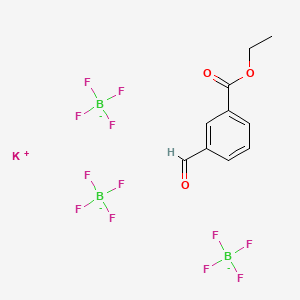
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
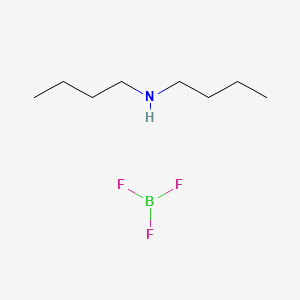
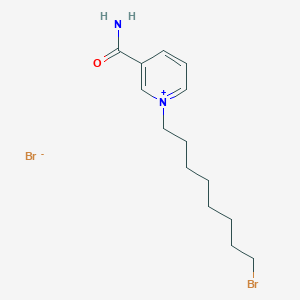

![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)
